molecular formula C24H27NO6S B11154805 (3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate

(3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate

Cat. No.: B11154805
M. Wt: 457.5 g/mol
InChI Key: QLXKFUKKIMOPKW-UHFFFAOYSA-N
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Description

(3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by its complex structure, which includes a chromenone core, a sulfonylamino group, and a pentanoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Trimethyl Groups: The trimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

    Sulfonylation: The sulfonylamino group is introduced by reacting the chromenone derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the sulfonylamino chromenone with pentanoic acid or its derivatives using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonylamino derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use in the treatment of diseases such as cancer and infectious diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to effects such as apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-chlorophenyl)sulfonylamino]pentanoate
  • (3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methoxyphenyl)sulfonylamino]pentanoate

Uniqueness

  • Structural Features : The presence of the 4-methylphenyl group in the sulfonylamino moiety distinguishes it from other similar compounds.
  • Biological Activity : Exhibits unique biological activities that may not be present in its analogs.
  • Reactivity : The specific arrangement of functional groups influences its reactivity and interaction with other molecules.

Properties

Molecular Formula

C24H27NO6S

Molecular Weight

457.5 g/mol

IUPAC Name

(3,4,7-trimethyl-2-oxochromen-5-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C24H27NO6S/c1-6-7-19(25-32(28,29)18-10-8-14(2)9-11-18)24(27)31-21-13-15(3)12-20-22(21)16(4)17(5)23(26)30-20/h8-13,19,25H,6-7H2,1-5H3

InChI Key

QLXKFUKKIMOPKW-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=CC(=CC2=C1C(=C(C(=O)O2)C)C)C)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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